N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide
Description
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is an organic compound with a complex structure that includes benzyl, acetamido, and pyridinyl groups
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-acetamido-N-benzyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19N3O2/c1-16(25)23-19-12-10-18(11-13-19)21(26)24(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
RUHBBJDSSICJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide typically involves multiple steps. One common method is the condensation reaction between 4-acetamidobenzoyl chloride and 2-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of benzamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against human colorectal carcinoma cells (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that certain structural modifications can enhance its potency against resistant strains .
Neuropharmacology
Recent studies have highlighted the anticonvulsant properties of related compounds. For example:
- Anticonvulsant Activity : Research on N'-benzyl 2-amino acetamides has shown promising results in animal models for seizure control, suggesting that similar derivatives may also exhibit such effects . The structure-activity relationship indicates that specific substitutions at the benzamide position can significantly influence anticonvulsant efficacy.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : The compound can undergo various chemical reactions, such as oxidation and reduction, making it valuable in the synthesis of more complex organic molecules. It can be utilized to create derivatives with enhanced biological activities or novel chemical properties .
Case Study 1: Anticancer Evaluation
In a study published in Cancer Letters, researchers synthesized a series of benzamides, including this compound. They evaluated their cytotoxicity against HCT116 cells using the Sulforhodamine B assay, revealing IC50 values significantly lower than those of conventional drugs .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of various substituted benzamides. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)benzamide: Used in spin-crossover materials.
N-benzimidazol-2yl benzamide: Studied for its hypoglycemic effects.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an anti-tubercular agent and its application in material science make it a compound of significant interest in both medicinal and industrial research .
Biological Activity
N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation :
CC(=O)N(c1ccccc1)C(=O)N(c2ccncc2)c3ccccc3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It interacts with receptor tyrosine kinases, influencing pathways related to cell survival, migration, and angiogenesis.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties, potentially through inhibition of bacterial DNA gyrase.
Biological Activity Data
Case Study 1: Antiviral Activity
In a study focused on the inhibition of SARS-CoV, this compound demonstrated significant antiviral activity with an IC below 10 μM in Vero E6 cells. This suggests its potential as a therapeutic agent against coronaviruses, particularly during outbreaks.
Case Study 2: Anticancer Potential
Research evaluating the cytotoxic effects on human cancer cell lines (HepG-2 and MCF-7) indicated that this compound could induce apoptosis in these cells. The compound exhibited a dose-dependent response, highlighting its potential as a novel anticancer agent.
Case Study 3: Antimicrobial Properties
A series of experiments assessed the antibacterial efficacy of the compound against various Gram-positive bacteria. Results indicated a notable zone of inhibition, suggesting that the compound interferes with bacterial growth mechanisms.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance:
- Structure-Activity Relationship (SAR) studies indicate that substituents on the benzamide moiety can significantly influence enzyme inhibition and receptor binding affinity.
- Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets, facilitating further optimization for enhanced potency.
Q & A
Q. What are the standard synthetic routes for preparing N-Benzyl-4-acetamido-N-(pyridin-2-yl)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Amide Coupling : Reacting benzylamine derivatives with activated pyridine-carboxylic acids, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) .
- Acetamido Introduction : Acetylation of intermediates using acetic anhydride or acetyl chloride under reflux with pyridine as a base .
- Characterization : Intermediates are validated via -NMR, -NMR, FT-IR, and LC-MS to confirm structural integrity .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., benzyl CH, pyridine protons), while -NMR confirms carbonyl (C=O) and aromatic carbons .
- FT-IR : Peaks at ~1650–1700 cm verify amide C=O stretches, and pyridine ring vibrations appear at ~1600 cm .
- LC-MS : Provides molecular ion ([M+H]) and fragmentation patterns to confirm molecular weight and purity .
Advanced Research Questions
Q. How can coupling reactions be optimized to minimize byproduct formation during synthesis?
- Reagent Stoichiometry : Use 1.1–1.3 equivalents of acyl chloride to ensure complete amidation while avoiding excess reagent that could lead to hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines, improving coupling efficiency .
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to terminate reactions before side products (e.g., N-(pyridin-2-yl)benzamide from oxidative cleavage) dominate .
Q. What strategies resolve contradictions in biological activity data for benzamide derivatives?
- Dose-Response Studies : Use IC assays to differentiate true activity from nonspecific effects .
- Enzyme Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target engagement (e.g., inhibition of acps-pptase enzymes) .
- Metabolic Stability Testing : Assess trifluoromethyl group effects on pharmacokinetics using liver microsome assays .
Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : Model interactions with targets (e.g., TGF-β receptors) to predict binding affinity and optimize substituents .
- QSAR Models : Correlate electronic properties (e.g., Hammett σ values of substituents) with biological activity to prioritize synthetic targets .
Methodological Considerations
Q. What experimental design principles improve yield in large-scale synthesis?
- Process Intensification : Use continuous flow reactors for exothermic steps (e.g., acyl chloride formation) to enhance safety and yield .
- Statistical Optimization : Apply factorial design (e.g., Box-Behnken) to variables like temperature, solvent ratio, and catalyst loading, validated via ANOVA and Duncan’s test .
Q. How are unexpected photoredox byproducts analyzed and mitigated?
- Mechanistic Studies : Use LC-MS to identify byproducts (e.g., N-(pyridin-2-yl)benzamide from imidazo ring cleavage) and adjust light intensity or redox conditions .
- Quenching Protocols : Introduce radical scavengers (e.g., TEMPO) to suppress undesired pathways during photocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
